molecular formula C12H14O B6167430 3-{[1,1'-bi(cyclopropane)]-2-yl}phenol CAS No. 228267-53-6

3-{[1,1'-bi(cyclopropane)]-2-yl}phenol

Cat. No.: B6167430
CAS No.: 228267-53-6
M. Wt: 174.2
InChI Key:
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Description

3-{[1,1’-bi(cyclopropane)]-2-yl}phenol is an organic compound characterized by the presence of a phenol group attached to a bicyclo[1.1.0]butane structure. This compound is notable for its unique structural features, which include two cyclopropane rings fused through a common carbon-carbon bond. The high ring strain in the bicyclic structure makes it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-bi(cyclopropane)]-2-yl}phenol typically involves the formation of the bicyclo[1.1.0]butane core followed by functionalization at the phenol position. One common method includes the palladium-catalyzed cross-coupling of pre-formed bicyclo[1.1.0]butanes with phenol derivatives . The reaction conditions often require the use of palladium catalysts, such as Pd(PPh3)4, and bases like K2CO3, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining the purity and structural integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-bi(cyclopropane)]-2-yl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be reduced using hydrogenation catalysts to form cyclopropyl-substituted phenols.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other strong oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Cyclopropyl-substituted phenols.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-{[1,1’-bi(cyclopropane)]-2-yl}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[1,1’-bi(cyclopropane)]-2-yl}phenol involves its interaction with molecular targets through its phenol group and the strained bicyclic structure. The phenol group can participate in hydrogen bonding and π-π interactions, while the bicyclo[1.1.0]butane core can undergo strain-release reactions, facilitating the formation of reactive intermediates. These interactions can modulate various biochemical pathways, making the compound a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-bi(cyclopropane)]-2-yl}phenol stands out due to its highly strained bicyclic structure, which imparts unique reactivity and potential for diverse applications. Its ability to undergo strain-release reactions makes it a valuable intermediate in synthetic chemistry and a promising candidate for various scientific research applications .

Properties

CAS No.

228267-53-6

Molecular Formula

C12H14O

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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